molecular formula C11H17ClN2O B1395381 2-Amino-N-benzyl-2-methylpropanamide hydrochloride CAS No. 1220035-78-8

2-Amino-N-benzyl-2-methylpropanamide hydrochloride

Cat. No. B1395381
CAS RN: 1220035-78-8
M. Wt: 228.72 g/mol
InChI Key: LWUQFUYISKBBMT-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-2-methylpropanamide hydrochloride (2-ABH) is a synthetic compound used in a variety of laboratory experiments. It is a crystalline solid with a molecular weight of 253.7 g/mol, and is soluble in water, ethanol, and methanol. 2-ABH has a variety of applications in scientific research, ranging from biochemical and physiological studies to drug discovery.

Scientific Research Applications

2-Amino-N-benzyl-2-methylpropanamide hydrochloride is used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which catalyzes the breakdown of acetylcholine in the nervous system. 2-Amino-N-benzyl-2-methylpropanamide hydrochloride has also been used to study the effects of drugs on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 2-Amino-N-benzyl-2-methylpropanamide hydrochloride has been used to study the structure and function of proteins involved in signal transduction pathways, and to study the biochemical and physiological effects of drugs.

Mechanism of Action

2-Amino-N-benzyl-2-methylpropanamide hydrochloride exerts its effects by binding to and inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the nervous system, which results in increased nerve activity. Additionally, 2-Amino-N-benzyl-2-methylpropanamide hydrochloride may also bind to and inhibit other enzymes involved in signal transduction pathways, leading to changes in the expression of proteins involved in these pathways.
Biochemical and Physiological Effects
2-Amino-N-benzyl-2-methylpropanamide hydrochloride has been shown to increase the activity of acetylcholine in the nervous system, resulting in increased nerve activity. It has also been shown to increase the expression of proteins involved in signal transduction pathways, leading to changes in cell behavior and physiology. Additionally, 2-Amino-N-benzyl-2-methylpropanamide hydrochloride has been shown to have an effect on the metabolism of neurotransmitters, and has been used to study the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

2-Amino-N-benzyl-2-methylpropanamide hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in water, ethanol, and methanol. Additionally, it is stable in aqueous solution, and has a low toxicity profile. However, 2-Amino-N-benzyl-2-methylpropanamide hydrochloride is not very soluble in organic solvents, and is not very stable in acidic or basic solutions.

Future Directions

Due to its wide range of applications in scientific research, there are many potential future directions for 2-Amino-N-benzyl-2-methylpropanamide hydrochloride. These include further studies of its effects on signal transduction pathways and the metabolism of neurotransmitters, as well as its potential use in drug discovery and development. Additionally, further research into its structure and function could lead to the development of more effective inhibitors of acetylcholinesterase, which could be used to treat neurological disorders. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies.

properties

IUPAC Name

2-amino-N-benzyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUQFUYISKBBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220035-78-8
Record name Propanamide, 2-amino-2-methyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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